molecular formula C11H18N4 B8479912 4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No. B8479912
M. Wt: 206.29 g/mol
InChI Key: ADEQLKZANVVVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-7-10(14-8-13-9)15-5-3-11(2,12)4-6-15/h7-8H,3-6,12H2,1-2H3

InChI Key

ADEQLKZANVVVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-methylpiperidin-4-amine bis(4-methylbenzenesulfonate) (3.91 g, 8.53 mmol) and 4-chloro-6-methylpyrimidine (1.10 g, 8.53 mmol) in NMP (35 mL) was added K3PO4 (3.12 g, 17.9 mmol) and the reaction mixture was stirred at 80° C. for 18 hours. After cooling to room temperature, 0.5 M aqueous K3PO4 was added and the mixture extracted twice with dichloromethane. The combined organic layers were extracted twice with HCl (1 N). The combined aqueous layers were made alkaline with NaOH (6 N), extracted twice with dichloromethane and the organic layers washed with brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography (silica gel, 70 g, 0 to 100% ethyl acetate in heptane; then 0 to 50% methanol in ethyl acetate, containing 10% triethylamine) afforded the title compound (1.09 g, 62%) as a light yellow semisolid.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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